molecular formula C16H13NOS3 B2761593 (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 301305-41-9

(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2761593
CAS No.: 301305-41-9
M. Wt: 331.47
InChI Key: QEJWWULVMXQOKS-ZROIWOOFSA-N
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Description

(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thioxothiazolidinone core, a dimethylphenyl group, and a thiophenylmethylene moiety, making it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves several key steps:

    Formation of the Thioxothiazolidinone Core: This step typically involves the reaction of a thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thioxothiazolidinone core is treated with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Thiophenylmethylene Moiety: The final step involves the Knoevenagel condensation of the intermediate with thiophene-2-carbaldehyde in the presence of a base like piperidine to form the desired product.

Industrial Production Methods

For industrial production, the synthesis steps would be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxothiazolidinone ring can yield thiazolidinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of thioxothiazolidinones exhibit antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiophenylmethylene group may enhance these biological activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Thiophenylmethylene Derivatives: Compounds with a thiophenylmethylene group attached to various cores.

    Dimethylphenyl Derivatives: Compounds with a dimethylphenyl group attached to different functional groups.

Uniqueness

What sets (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-10-5-3-7-13(11(10)2)17-15(18)14(21-16(17)19)9-12-6-4-8-20-12/h3-9H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJWWULVMXQOKS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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